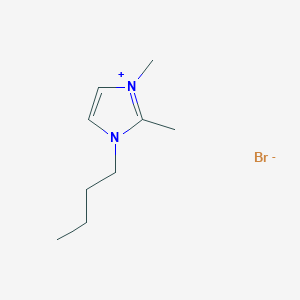

1-Butyl-2,3-dimethylimidazolium bromide

Description

Contextualization of 1-Butyl-2,3-dimethylimidazolium bromide within Contemporary Ionic Liquid Science

This compound, abbreviated as [BMMI]Br, is a specific type of imidazolium-based ionic liquid that has garnered attention within the scientific community. researchgate.netresearchgate.net It belongs to the family of trialkyl-substituted imidazolium (B1220033) ILs, which are noted for their potential in electrochemical applications, inorganic synthesis, and enzymatic catalysis. acs.org The synthesis of [BMMI]Br is typically achieved through the reaction of 1,2-dimethylimidazole (B154445) with 1-bromobutane (B133212). researchgate.net

The presence of a methyl group at the C-2 position of the imidazolium ring distinguishes [BMMI]Br from the more commonly studied 1,3-dialkylimidazolium-based ILs. This structural modification influences the compound's physical and chemical properties. Research has shown that substitution at the C-2 position can impact properties such as viscosity and ionic conductivity. rsc.org The study of [BMMI]Br and its analogues contributes to a deeper understanding of structure-property relationships within the broader class of imidazolium-based ionic liquids.

Academic Significance and Research Trajectory of Substituted Imidazolium Cations

The academic significance of substituted imidazolium cations lies in their potential to overcome some limitations of first-generation ionic liquids and to provide enhanced performance in specific applications. The research trajectory has moved from simple 1,3-dialkylimidazolium salts to more complex, functionalized cations designed for specific tasks.

A key area of investigation is the impact of substitution on the cation's stability. For instance, the presence of substituents at the C4 and C5 positions of the imidazolium ring has been shown to substantially increase the cation's stability in alkaline conditions. acs.org This is a critical factor for applications such as in alkaline fuel cells. Furthermore, the nature of the substituent, whether alkyl or aryl, at the C2 position can influence the base stability of the imidazolium ring. acs.org

The length of the alkyl chain on the imidazolium cation is another widely studied parameter that affects the physicochemical properties of the resulting ionic liquid. nih.gov Variations in alkyl chain length have been shown to influence thermal behavior, density, viscosity, and ionic conductivity. nih.gov The study of these trends allows for the rational design of ionic liquids with tailored properties. For example, understanding how alkyl chain length affects viscosity and conductivity is crucial for optimizing electrolyte performance in electrochemical devices. electrochemsci.orgnih.gov The systematic study of these structure-stability and structure-property relationships is a major focus of current research on substituted imidazolium cations. acs.org

Scope and Strategic Research Objectives Pertaining to this compound

Research on this compound is driven by several strategic objectives aimed at harnessing its unique properties for specific applications. One of the primary research thrusts is its utilization as a component in polymer electrolytes for energy storage devices. For example, [BMMI]Br has been investigated as a solid plasticizer in polyethylene (B3416737) oxide (PEO)-based composite polymer electrolytes for lithium metal batteries. researchgate.net In this context, an interesting phenomenon occurs where an anion exchange between [BMMI]Br and a lithium salt (LiTFSI) results in the in-situ formation of a new ionic liquid, 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([BMMI]TFSI), and LiBr. researchgate.net This approach aims to address challenges associated with solid polymer electrolytes, such as improving ionic conductivity and flame retardancy. researchgate.net

Another significant research direction involves the application of [BMMI]Br and its derivatives in catalysis. For instance, its tetrafluoroborate (B81430) analogue, 1-butyl-2,3-dimethylimidazolium tetrafluoroborate, is recognized for its utility in electrochemistry and as a medium for synthesizing nanomaterials. chemimpex.com The chloride analogue, 1-butyl-2,3-dimethylimidazolium chloride, has been used in the preparation of chlorozincate molten salts, which have applications in catalysis. rsc.org The thermal stability of [BMMI]Br is also a key research focus, as it dictates the operational window for its applications at elevated temperatures. Studies on the thermal decomposition of related 1-alkyl-2,3-dimethylimidazolium salts provide insights into their stability under different atmospheric conditions. nih.gov

The overarching research objectives for [BMMI]Br are to fully characterize its physicochemical properties, understand its behavior in composite materials and as a reaction medium, and explore its potential in advanced applications, particularly in energy storage and catalysis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17BrN2 | nih.govfda.gov |

| Molecular Weight | 233.15 g/mol | nih.govfda.gov |

| Appearance | Colorless liquid | alfa-chemical.com |

| Synthesis | Reaction of 1,2-dimethylimidazole and 1-halobutane | researchgate.net |

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIOQCOUFEVEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047931 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475575-45-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 1-Butyl-2,3-dimethylimidazolium bromide provide a complete map of the proton and carbon environments within the molecule, confirming the connectivity and assessing the purity of the sample. researchgate.netznaturforsch.com The spectra are characterized by distinct signals corresponding to the protons and carbons of the imidazolium (B1220033) ring and the butyl chain. researchgate.net

In the ¹H NMR spectrum, the protons of the butyl group typically appear in the upfield region. The terminal methyl group (-CH₃) presents as a triplet, while the methylene groups (-CH₂-) adjacent to it appear as multiplets. The methylene group directly attached to the nitrogen atom of the imidazolium ring is shifted further downfield due to the deshielding effect of the positively charged ring. The methyl groups attached to the ring nitrogens and the C2 carbon give rise to sharp singlet signals. The two protons on the C4 and C5 positions of the imidazolium ring appear as distinct signals in the downfield aromatic region. znaturforsch.com

The ¹³C NMR spectrum complements the ¹H data, with signals corresponding to each unique carbon atom in the molecule. The carbons of the butyl chain are observed in the upfield region, while the carbons of the imidazolium ring, being part of an aromatic and positively charged system, are found significantly downfield. The carbon at the C2 position, situated between the two nitrogen atoms, is the most deshielded and appears furthest downfield. researchgate.netznaturforsch.com The absence of extraneous peaks in these spectra is a strong indicator of the compound's high purity.

Detailed chemical shift assignments from reported literature are compiled below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N(3)-CH₃ | 3.75 (s) | 34.69 |

| C(2)-CH₃ | 2.59 (s) | 9.71 |

| N(1)-CH₂- | 4.09 (t) | 48.89 |

| -CH₂-CH₂- | 1.73 (m) | 31.63 |

| -CH₂-CH₃ | 1.40 (m) | 19.34 |

| -CH₂-CH₃ | 0.98 (t) | 13.39 |

| C(4)-H / C(5)-H | 7.37 (d) | 122.86 |

| C(5)-H / C(4)-H | 7.33 (d) | 121.24 |

| C(2) | - | 143.85 |

| Note: s = singlet, t = triplet, d = doublet, m = multiplet. Data sourced from characterization studies. znaturforsch.com |

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are essential for mapping the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to rigorously confirm the structure of [Bdmim]Br.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For [Bdmim]Br, COSY would show clear cross-peaks connecting the signals of the adjacent methylene and methyl groups within the butyl chain (N-CH₂-CH₂-CH₂-CH₃), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the ¹H signal at ~4.09 ppm to the ¹³C signal at ~48.89 ppm, definitively assigning both to the N-CH₂ group.

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information on functional groups and intermolecular forces, such as the ionic interactions between the [Bdmim]⁺ cation and the Br⁻ anion.

The FTIR spectrum of this compound displays a series of characteristic absorption bands corresponding to the vibrational modes of the cation. The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Asymmetric and symmetric stretching modes of the methyl and methylene groups on the butyl chain typically appear in the 2800–3000 cm⁻¹ range. researchgate.net C-H stretching vibrations associated with the imidazolium ring are observed at higher wavenumbers, often above 3000 cm⁻¹. researchgate.net

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the imidazolium ring give rise to characteristic bands, often observed around 1570 cm⁻¹. researchgate.net Various C-H bending and rocking modes for both the alkyl chain and the ring, as well as the in-plane and out-of-plane bending of the imidazolium ring, produce a complex but unique pattern of absorptions that confirms the compound's identity. researchgate.net The positions of these bands can be sensitive to the strength of the interaction between the cation and the bromide anion.

Interactive Data Table: Key FTIR Vibrational Modes for Imidazolium-Based Ionic Liquids

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3000 - 3200 | Imidazolium Ring C-H Stretching |

| 2800 - 3000 | Alkyl Chain C-H Stretching |

| ~1570 | C=N Ring Stretching |

| 1150 - 1200 | C-N Stretching |

| 700 - 950 | Imidazolium Ring Bending (In-plane and Out-of-plane) |

| Note: These are characteristic ranges for similar imidazolium salts. Specific peak positions for [Bdmim]Br would fall within these regions. researchgate.netacs.org |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of [Bdmim]Br would also show the characteristic C-H stretching modes of the alkyl chain and the imidazolium ring. westmont.edu

A key area of investigation using Raman spectroscopy for similar 1-butyl-3-methylimidazolium halides has been the study of rotational isomerism (conformers) of the butyl group. nih.govmdpi.com The butyl chain can exist in different conformations, such as the all-anti (AA) and gauche-anti (GA) forms, which give rise to distinct bands in the low-frequency region of the Raman spectrum (typically 500-750 cm⁻¹). acs.orgmdpi.com The presence and relative intensity of these bands can provide insight into the conformational state of the cation in the liquid or solid phase. nih.govmdpi.com The imidazolium ring breathing modes also produce strong, characteristic Raman signals. westmont.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic liquids like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In ESI-MS, the analysis directly confirms the mass of the cation, [Bdmim]⁺. The compound has a molecular formula of C₉H₁₇N₂⁺ for the cation, leading to a calculated monoisotopic mass of approximately 153.14 Da. The mass spectrum would show a prominent peak at an m/z value corresponding to this mass, providing unequivocal confirmation of the cation's identity and molecular weight. The high-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, further validating the elemental composition. The technique is also highly sensitive for detecting and profiling potential impurities, which would appear as additional peaks at different m/z values in the spectrum.

X-ray Diffraction (XRD) and Crystallography for Supramolecular Architecture

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of ions in the solid state, revealing crucial details about the supramolecular architecture, including packing motifs and interionic interactions.

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials. Analysis of this compound reveals that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netznaturforsch.com The asymmetric unit consists of one [BMMIM]⁺ cation and one Br⁻ anion. znaturforsch.com

The crystal lattice is composed of these cations and anions, where the cations organize into a double layer. researchgate.netznaturforsch.com This arrangement facilitates π-stacking interactions between the imidazolium rings. znaturforsch.com The bromide anions are positioned approximately in the plane of the imidazolium ring, with the closest interionic Br···H contacts ranging from 2.733(1) to 2.903(1) Å, indicating significant hydrogen bonding interactions that stabilize the crystal structure. researchgate.netznaturforsch.com

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.588(2) |

| b (Å) | 11.789(1) |

| c (Å) | 10.737(2) |

| β (°) | 91.62(3) |

| Z (Formula units per cell) | 4 |

Crystallographic data for this compound. researchgate.netznaturforsch.com

Powder X-ray diffraction (PXRD) is a valuable tool for assessing the phase purity of a bulk sample and for identifying different crystalline forms, or polymorphs. While detailed polymorphism studies on [BMMIM]Br are not extensively reported, research on analogous imidazolium halides, such as 1-butyl-3-methylimidazolium chloride, has shown they can exist in multiple crystalline forms (e.g., monoclinic and orthorhombic). acs.org PXRD is the primary technique used to distinguish between such polymorphs, as each will produce a unique diffraction pattern. acs.org

Furthermore, PXRD is routinely used to confirm the crystalline state of ionic liquid samples prior to other analyses, ensuring they are not supercooled liquids. aip.org This confirms that the bulk material corresponds to the structure determined by single-crystal XRD and is free from amorphous content or crystalline impurities.

Advanced Spectroscopic Probes for Investigating Local Environments and Dynamics

Beyond standard techniques, advanced spectroscopic methods can probe the specific local environments and dynamic behaviors of the ions.

X-ray Absorption Spectroscopy (XAS) has been used to investigate the local coordination structure around the bromide anion in [BMMIM]Br. aip.org By analyzing the Br K-edge XAS spectrum, it is possible to gain information on the short-range order and structural arrangement around the Br⁻ ion in both solid and liquid states. aip.org This provides direct insight into the cation-anion interactions from the anion's perspective.

Additionally, X-ray Photoelectron Spectroscopy (XPS) serves as a powerful probe of the electronic environment of both the cation and anion. researchgate.net For 1-butyl-2,3-dimethylimidazolium based ionic liquids, XPS studies can reveal how the electronic environment of the nitrogen atoms in the imidazolium ring is affected by the counter-anion, providing a measure of the strength of cation-anion interactions. researchgate.net

While not specific to the bromide salt, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study cation dynamics in the crystalline states of related 1-butyl-3-methylimidazolium salts. acs.org Such studies can provide information on the motion and conformational flexibility of the butyl chain and the imidazolium ring, offering a window into the dynamic properties of the compound in its solid phase.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT has proven to be a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of ionic liquids like 1-butyl-2,3-dimethylimidazolium bromide.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. For 1-alkyl-2,3-dimethylimidazolium cations, the electronic properties are influenced by the alkyl chain length. Theoretical studies on similar imidazolium-based ionic liquids reveal that the HOMO is typically localized on the anion, while the LUMO is centered on the imidazolium (B1220033) cation. This distribution is indicative of the electron-donating nature of the anion and the electron-accepting character of the cation.

Charge distribution analysis provides insights into the electrostatic interactions within the ionic liquid. In this compound, the positive charge is delocalized across the imidazolium ring, with the nitrogen atoms bearing a significant portion of the charge. The bromide anion, in turn, carries a negative charge. This charge separation is fundamental to the ionic nature and the resulting intermolecular interactions of the compound.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic properties, such as infrared (IR) and Raman spectra, which can then be compared with experimental data to validate the theoretical models. For imidazolium-based ionic liquids, DFT calculations have been employed to assign vibrational modes. For instance, in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a related compound, the stretching vibrations of the C-H bonds on the imidazolium ring are sensitive to the interactions with the anion acs.org. Specifically, the C(2)-H bond shows a notable blue shift in its stretching frequency upon strong interaction with the chloride anion acs.org. Similar effects would be expected for this compound, where the bromide anion would interact with the hydrogen atoms of the cation, influencing the vibrational frequencies. The characteristic bands of the imidazolium ring and the butyl chain can be identified and their shifts analyzed to understand the nature of the cation-anion interactions.

Computational Insights into Reaction Pathways and Transition States

DFT calculations are instrumental in investigating reaction mechanisms, including thermal decomposition pathways and the associated transition states. For a series of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, a combined thermogravimetric analysis (TGA) and DFT study revealed that the thermal stability decreases as the length of the alkyl chain on the cation increases bohrium.comresearchgate.netnih.govnih.gov. The decomposition is typically a one-step reaction bohrium.com. The activation energies for the decomposition process can be calculated, providing a quantitative measure of the thermal stability researchgate.net. Although these studies were conducted on nitrates, they suggest that the decomposition of this compound would likely initiate with the cleavage of the butyl group or the imidazolium ring, influenced by the nucleophilicity of the bromide anion. The computational modeling of these pathways would involve identifying the transition state structures and calculating their energies to determine the most favorable decomposition route.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations offer a dynamic perspective on the behavior of ionic liquids, providing detailed information on intermolecular forces, hydrogen bonding, and transport properties over time.

Simulation of Intermolecular Interactions and Hydrogen Bonding Networks

The structure and properties of this compound are significantly governed by intermolecular interactions, primarily electrostatic forces and hydrogen bonding. X-ray crystallography of this compound has revealed a monoclinic crystal system with the space group P21/n nih.gov. In the crystal lattice, the cations form a double layer with the imidazolium rings stacked together, indicating the presence of π-π interactions nih.gov. The bromide anions are located approximately in the plane of the imidazolium ring, with the closest interionic Br···H contacts ranging from 2.733(1) to 2.903(1) Å, which is indicative of hydrogen bonding nih.gov.

Ion Transport Mechanisms and Diffusion Coefficient Prediction

MD simulations are a valuable tool for predicting transport properties such as diffusion coefficients and ionic conductivity. For various imidazolium-based ionic liquids, simulations have shown that the mobility of ions is influenced by factors like ion size, shape, and the strength of intermolecular interactions acs.org. In blends containing 1-butyl-3-methylimidazolium bromide, ionic conductivities in the range of 10⁻⁵ to 10⁻² S cm⁻¹ at room temperature have been observed, with the conductivity increasing with the content of the ionic liquid nih.gov.

Solvation Dynamics and Solvent Reorganization Energy

Solvation dynamics in ionic liquids are complex, governed by the collective rearrangement of ions around a solute or upon a change in charge distribution, such as in a photo-excited probe molecule. This process is fundamental to understanding reaction dynamics in these media. The solvent reorganization energy (λ) is a key parameter in electron transfer theories, such as Marcus theory, representing the energy required to reorganize the solvent molecules around a reactant to the configuration of the product state without the actual charge transfer occurring.

While specific studies detailing the complete solvation dynamics and reorganization energy for this compound ([BMMIm]Br) are not extensively available, insights can be drawn from related systems and theoretical principles. The reorganization energy is composed of an inner-sphere component (λi), related to the geometry change of the reacting species, and an outer-sphere component (λo), which is related to the solvent. hbni.ac.in For ionic liquids, the outer-sphere reorganization energy is influenced by the dielectric environment created by the surrounding ions. hbni.ac.in

Molecular dynamics (MD) simulations on similar imidazolium-based ionic liquids have been employed to study the solvation of various species. For instance, MD simulations of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been used to analyze the thermodynamics of cellulose (B213188) dissolution, revealing how both the cation and anion interact with solute moieties. science.gov Such studies highlight that the structuring of the ionic liquid ions around a solute is a critical factor. For [BMMIm]Br, the bromide anion and the 1-butyl-2,3-dimethylimidazolium cation would similarly arrange around a solute, with the dynamics of this arrangement dictating the solvation response time. The methylation at the C(2) position is known to alter cation-anion interactions compared to its C(2)-unsubstituted counterpart, which in turn affects the dynamic properties of the liquid. nih.gov

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining intermediate structures, and calculating energetic barriers.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping provides a fundamental understanding of the relationship between molecular structure, energy, and reactivity. For ionic liquids, the PES can reveal the most stable conformers and the energy barriers for rotation and translation, which are directly linked to macroscopic properties like viscosity and ionic conductivity.

For the related 1-butyl-3-methylimidazolium ([BMIm]) cation, calculations have been performed to identify the most stable conformers on the potential energy surface, which is a prerequisite for understanding its interactions and dynamics. science.govscience.gov This approach, when applied to the [BMMIm] cation, would similarly map out the stable arrangements of the butyl chain relative to the imidazolium ring and the energetic pathways for transitioning between them.

Reaction Kinetics and Selectivity Prediction

Computational and experimental studies have demonstrated the utility of this compound in influencing reaction kinetics and selectivity, both as a catalyst and as a reaction medium.

A significant application is in the cycloaddition of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, a reaction of industrial importance. A study investigated the catalytic activity of various imidazolium-based ionic liquids, including [BMMIm]Br, for the reaction of styrene (B11656) oxide with CO₂. rsc.org The results showed that [BMMIm]Br is an effective catalyst, providing high conversion and selectivity.

Table 1: Catalytic Performance of [BMMIm]Br in Styrene Oxide Carbonation

| Catalyst | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| [BMMIm]Br | 4 | 99 | 99 |

| [BMMIm]Br | 24 | >99 | 99 |

Reaction conditions: 3.34 mmol styrene oxide, CO₂ (5 bar), 10 mol% catalyst, 150 °C. Data sourced from a 2017 study. rsc.org

The study also included a DFT computational analysis to elucidate the mechanism, confirming the role of the bromide anion as a nucleophile that initiates the ring-opening of the epoxide, a key step in the catalytic cycle. rsc.org

Furthermore, the thermal stability and decomposition kinetics of related 1-alkyl-2,3-dimethylimidazolium nitrate salts have been studied using thermogravimetric analysis (TGA) and DFT calculations. nih.gov For 1-butyl-2,3-dimethylimidazolium nitrate, the onset decomposition temperature (T_onset) was found to be 310.23 °C with a peak decomposition temperature of 330.68 °C at a heating rate of 10 °C/min. nih.gov The study calculated the activation energy for decomposition, providing crucial kinetic data related to the compound's stability. While the anion is different, these results offer insight into the thermal behavior of the [BMMIm] cation.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often employing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, is a powerful approach to forecast the properties and biological effects of chemicals based on their molecular structure.

The toxicity of ionic liquids is a critical aspect for their classification as "green" solvents. Predictive models have been developed to assess the ecotoxicity of bromide-based ionic liquids, including this compound. researchgate.net A QSAR study on the toxicity of various bromide ionic liquids towards the luminescent bacterium Vibrio fischeri developed a model based on several molecular descriptors. researchgate.net

Table 2: Experimental and Predicted Toxicity of [BMMIm]Br

| Compound | Experimental log(1/IC₅₀) | Predicted log(1/IC₅₀) |

|---|---|---|

| [BMMIm]Br | 0.144 | 0.200 |

Toxicity measured against Vibrio fischeri. IC₅₀ is the half maximal inhibitory concentration in mol/L. Data sourced from a 2015 study. researchgate.net

This model and others like it are crucial for screening new ionic liquids for potential environmental impact before their large-scale synthesis and application. DFT calculations are also used to generate electronic descriptors (like HOMO and LUMO energies) for toxicity prediction. iejse.com A study used this approach for several imidazolium cations, including 1-butyl-2,3-dimethylimidazolium, to correlate structural properties with toxicity. iejse.com

More advanced predictive models using machine learning algorithms, such as artificial neural networks (ANN) and XGBoost, combined with group contribution (GC) methods, are being developed to predict physical properties like density and viscosity for ionic liquid mixtures. dtu.dk These models are trained on large datasets and can provide reliable predictions for complex systems, aiding in the design of ionic liquid-based processes. dtu.dk

Electrochemical Applications and Ion Transport Phenomena

Electrolyte Design for Energy Storage Devices

The design of safe and efficient electrolytes is a critical challenge in the development of next-generation energy storage technologies. 1-Butyl-2,3-dimethylimidazolium bromide has been explored as a component in novel electrolyte formulations, particularly aimed at improving the safety and reliability of lithium-ion batteries.

In the context of lithium-ion batteries, this compound has been successfully utilized as an organic ionic plastic crystal (OIPC) to create advanced composite polymer electrolytes (CPEs). knu.ac.kr One notable application involves its use as a solid plasticizer in a Poly(ethylene oxide) (PEO)-based electrolyte. In this system, an anion exchange reaction occurs when [Bdmim][Br] is mixed with Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The bromide anion (Br⁻) in the ionic liquid is replaced by the TFSI⁻ anion, resulting in the formation of 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([Bdmim][TFSI]), an ionic liquid, and lithium bromide (LiBr), which serves as an additional lithium salt. knu.ac.krx-mol.com

This approach has led to the development of flame-retardant electrolytes with significantly enhanced properties. For instance, a composite polymer electrolyte containing 10% [Bdmim][Br] (referred to as BMI-Br-10 CPE) demonstrated a high ionic conductivity of 2.34 × 10⁻³ S cm⁻¹ at 30 °C and a wide electrochemical stability window of up to 4.57 V. knu.ac.krresearchgate.net When assembled in a Lithium Iron Phosphate (LiFePO₄) battery, this electrolyte enabled an initial discharge capacity of 146.9 mAh g⁻¹ at 60 °C and maintained 99.7% of this capacity after 300 cycles at a 1C rate, with a high coulombic efficiency of 99.5%. knu.ac.krresearchgate.net

| Parameter | Value |

|---|---|

| Ionic Conductivity (at 30 °C) | 2.34 × 10⁻³ S cm⁻¹ |

| Electrochemical Window | Up to 4.57 V |

| Initial Discharge Capacity (1C rate) | 146.9 mAh g⁻¹ |

| Capacity Retention (after 300 cycles) | 99.7% |

| Coulombic Efficiency (after 300 cycles) | 99.5% |

Electrodeposition and Surface Modification Techniques

While imidazolium-based ionic liquids are widely recognized for their utility as media for the electrodeposition of metals and alloys, specific research focusing on this compound in this application is not extensively documented in the reviewed literature. Generally, the advantageous properties of ionic liquids for electrodeposition include their wide electrochemical windows, high solubility for metal salts, and good conductivity. For example, related compounds like 1-butyl-3-methylimidazolium based ionic liquids have been successfully used for the electrodeposition of nickel, where the process was found to be influenced by factors such as applied voltage and water content in the ionic liquid. These systems demonstrate that the choice of both the cation and anion in the ionic liquid plays a critical role in controlling the morphology and quality of the deposited metal layer.

Fundamental Studies on Ion Transport Mechanisms and Conductivity

Understanding the movement of ions at a molecular level is crucial for optimizing electrolyte performance. Studies on this compound and related compounds provide insight into the factors governing their conductivity.

The ionic conductivity of electrolytes based on imidazolium (B1220033) bromides is highly dependent on both temperature and concentration. For the closely related compound 1-Butyl-3-methylimidazolium bromide, studies show that its conductivity increases with rising temperature. electrochemsci.org This is a typical behavior for ionic liquids, as higher thermal energy leads to decreased viscosity and increased ion mobility. The relationship is generally non-linear. electrochemsci.org

| Temperature (K) | Conductivity (S/m) |

|---|---|

| 298 | 0.08 |

| 313 | 0.14 |

| 333 | 0.28 |

| 353 | 0.45 |

| 373 | 0.65 |

Electrochemical Behavior of Metal Species in this compound

The electrochemical behavior of metal species in this compound ([BMMI]Br) has been notably investigated in the context of advanced battery technologies, particularly for its application in solid-state lithium metal batteries. Research has focused on its role as a component in composite polymer electrolytes (CPEs), where it contributes to enhanced ionic conductivity and improved battery performance.

In a significant application, this compound is utilized as an organic ionic plastic crystal (OIPC) in a composite polymer electrolyte based on polyethylene (B3416737) oxide (PEO). researchgate.netresearchgate.netknu.ac.kr When mixed with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), an anion exchange reaction occurs, forming 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([BMMI]TFSI) and lithium bromide (LiBr). researchgate.netresearchgate.net This in-situ formation of an ionic liquid and a lithium salt within the polymer matrix creates a highly conductive and stable electrolyte system.

The resulting composite polymer electrolyte exhibits significantly improved electrochemical properties compared to a standard PEO-LiTFSI electrolyte. For instance, a CPE containing 10% [BMMI]Br demonstrates a high ionic conductivity of 2.34 × 10⁻³ S cm⁻¹ at 30 °C. researchgate.netresearchgate.net This enhancement in ionic conductivity is crucial for the efficient transport of lithium ions between the anode and cathode, a key factor in battery performance. Furthermore, this electrolyte composition displays a wide electrochemical stability window of up to 4.57 V, making it suitable for use with high-voltage cathodes. researchgate.netresearchgate.net

The practical application of this electrolyte system has been demonstrated in lithium metal batteries. A [LiFePO₄/Li] cell employing the [BMMI]Br-containing CPE shows excellent cycling stability and performance. At 60 °C, the cell delivered an initial discharge capacity of 146.9 mAh g⁻¹. researchgate.netresearchgate.net Remarkably, it maintained a capacity retention of 99.7% after 300 cycles at a 1C rate, with a high coulombic efficiency of 99.5%. researchgate.netresearchgate.net This indicates a highly reversible and stable electrochemical process for lithium plating and stripping at the anode and intercalation/deintercalation at the cathode.

The galvanostatic lithium plating and stripping tests further confirm the stability of the electrolyte. The CPE with 10% [BMMI]Br sustained stable cycling for 800 hours at a current density of 100 µA cm⁻² and for 500 hours at 300 µA cm⁻², without a significant increase in overpotential. researchgate.netresearchgate.net This demonstrates the electrolyte's effectiveness in suppressing the formation of lithium dendrites, a common failure mechanism in lithium metal batteries.

Table 1: Electrochemical Performance of [BMMI]Br-based Composite Polymer Electrolyte

| Parameter | Value | Reference |

|---|---|---|

| Ionic Conductivity (at 30 °C) | 2.34 × 10⁻³ S cm⁻¹ | researchgate.netresearchgate.net |

| Electrochemical Stability Window | up to 4.57 V | researchgate.netresearchgate.net |

| Initial Discharge Capacity (LiFePO₄/Li cell, 60 °C, 1C) | 146.9 mAh g⁻¹ | researchgate.netresearchgate.net |

| Capacity Retention (after 300 cycles) | 99.7% | researchgate.netresearchgate.net |

| Coulombic Efficiency (after 300 cycles) | 99.5% | researchgate.netresearchgate.net |

| Galvanostatic Cycling Stability (100 µA cm⁻²) | 800 hours | researchgate.netresearchgate.net |

| Galvanostatic Cycling Stability (300 µA cm⁻²) | 500 hours | researchgate.netresearchgate.net |

While the electrochemical behavior of lithium in conjunction with this compound is well-documented in the context of polymer electrolytes, detailed research on the electrochemical behavior of other metal species in this specific ionic liquid is limited in the current scientific literature.

Design and Performance of Electrochemical Sensors

Based on a comprehensive review of the available scientific literature, there is currently no specific information on the design and performance of electrochemical sensors that utilize this compound as a primary component. While the broader class of imidazolium-based ionic liquids has been explored for various sensing applications, research specifically detailing the use of the bromide salt of the 1-butyl-2,3-dimethylimidazolium cation in the fabrication of electrochemical sensors has not been identified.

Applications in Separation Science and Analytical Methodologies

Liquid-Liquid Extraction Processes Employing 1-Butyl-2,3-dimethylimidazolium bromide

While extensive research on the direct application of this compound as the primary extraction solvent in liquid-liquid extraction is limited, its utility has been demonstrated in related processes. Notably, a patented method for the synthesis and purification of ionic liquids showcases the use of a continuous liquid-liquid extractor where an aqueous solution of an ionic liquid with halide impurities can be purified. In this process, the ionic liquid is extracted into an organic solvent, leaving the halide impurities in the aqueous phase. The synthesis of this compound itself is described, implying its potential use within such purification systems. sigmaaldrich.com

Chromatographic Applications in High-Performance Liquid Chromatography (HPLC)

The versatility of ionic liquids has led to their exploration in HPLC, both as mobile phase additives and as materials for novel stationary phases.

The use of ionic liquids as additives in the mobile phase in HPLC can significantly influence the separation of complex mixtures. While specific studies focusing exclusively on this compound as an eluent additive are not widely reported, research on similar imidazolium-based ionic liquids provides valuable insights. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been effectively used as a mobile phase additive for the separation of bioactive compounds, demonstrating the potential of imidazolium (B1220033) salts to enhance resolution in reversed-phase HPLC. mdpi.com The addition of such ionic liquids can modify the interactions between the analytes and the stationary phase, leading to improved separation efficiency. A review on ionic liquids in liquid chromatography includes 1-Butyl-2,3-dimethylimidazolium in a table of common cations, indicating its relevance in this field, though specific application data is sparse. novapublishers.com

The covalent bonding of ionic liquids to a solid support, such as silica, has led to the development of novel HPLC stationary phases with unique selectivity. Research in this area has shown that imidazolium-based stationary phases can exhibit mixed-mode retention mechanisms, combining reversed-phase and ion-exchange characteristics. While there is a lack of specific literature on stationary phases derived from this compound, studies on analogous compounds are informative. For instance, a stationary phase based on n-butylimidazolium bromide has been synthesized and characterized, showing promise for the separation of various solutes. bohrium.com The development of such stationary phases offers an alternative to traditional columns, with the potential for novel separation capabilities.

Membrane Separations and Gas Absorption Studies

Ionic liquids are increasingly being investigated for their role in membrane-based separation processes, including gas absorption, due to their low volatility and high thermal stability. Supported ionic liquid membranes (SILMs), where the ionic liquid is held within the pores of a polymeric support, are of particular interest.

While specific studies on the use of this compound in gas separation membranes are limited, research on related compounds highlights the potential of this class of ionic liquids. For example, poly(1-butyl-3-vinylimidazolium bromide), a polymerized form with a similar cation structure, has been studied for its CO2 adsorption properties. bohrium.com The results indicated that the nature of the anion significantly affects the CO2 sorption capacity. Furthermore, a review on ionic liquid gas separation membranes discusses the use of various 1-butyl-3-methylimidazolium salts in SILMs for the separation of gases like CO2, H2, and N2. mdpi.com These findings suggest that the 1-butyl-2,3-dimethylimidazolium cation could be a viable component in membranes for gas absorption, although further research is needed to evaluate the performance of the bromide salt specifically.

Sensing Platforms and Detection Enhancement Mechanisms

The application of this compound in sensing platforms is an emerging area of research. One notable study has explored its use as a solid plasticizer in a poly(ethylene oxide)-based polymer electrolyte for lithium metal batteries. researchgate.net In this context, the ionic liquid enhances the ionic conductivity and safety of the battery. While not a direct application in analytical sensing, this demonstrates the compound's ability to function within an electrochemical system, a fundamental aspect of many chemical sensors.

The broader family of imidazolium-based ionic liquids has been utilized in the development of various sensors. For example, 1-Butyl-3-methylimidazolium bromide has been used to create a quasi-solid material for chemoresistive gas sensors. sigmaaldrich.com This suggests that this compound could potentially be adapted for similar sensing applications, leveraging its ionic nature and thermal stability to create robust sensing platforms. However, specific research on its role in detection enhancement mechanisms remains an area for future investigation.

Role as a Green Solvent in Extraction and Purification

The classification of ionic liquids as "green solvents" stems from their low vapor pressure, which reduces air pollution compared to volatile organic compounds (VOCs). This compound, sharing this characteristic, is considered a more environmentally benign alternative in various chemical processes.

Its application as a green solvent has been noted in the context of synthesis and purification. For instance, the use of 1-butyl-3-methylimidazolium bromide as a reaction medium for organic synthesis has been reported to offer advantages such as being non-toxic, non-corrosive, and allowing for simpler experimental and isolation procedures. nih.gov While specific quantitative data on the "greenness" of this compound in extraction and purification is not extensively available, the general properties of imidazolium-based ionic liquids support its potential as a sustainable solvent. Studies on similar compounds, such as 1-butyl-3-methylimidazolium chloride, have demonstrated their effectiveness in extractive desulfurization of liquid fuels, highlighting the potential for these ionic liquids in large-scale, environmentally conscious industrial processes. nih.gov

Materials Science and Nanotechnology Applications

Polymer Synthesis and Functional Polymer Composites

The incorporation of ionic liquids into polymer systems can drastically alter their properties, leading to materials with enhanced functionalities. 1-Butyl-2,3-dimethylimidazolium bromide has been investigated as a key component in creating high-performance polymer composites.

This compound (BMI-Br) has been successfully utilized as a functional additive, specifically as a flame-retardant organic ionic plastic crystal (OIPC), in composite polymer electrolytes (CPEs). x-mol.comresearchgate.net In a notable study, BMI-Br was added to a Poly(ethylene oxide) (PEO)-based solid polymer electrolyte system containing Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). x-mol.com

The same system described above results in the fabrication of a functional composite polymer electrolyte film designed for high-reliability lithium metal batteries. x-mol.com The addition of BMI-Br as a solid plasticizer addresses challenges typically associated with solid polymer electrolytes, such as poor ionic conductivity and limited mechanical strength. x-mol.comresearchgate.net The resulting composite film exhibits significantly improved properties.

The research led to a composite polymer electrolyte that demonstrated a remarkable 99.7% capacity retention after 300 cycles at a 1C rate with a LiFePO₄ cathode. researchgate.net Furthermore, the electrolyte maintained a high coulombic efficiency of 99.5% over these cycles. x-mol.com These performance metrics highlight the successful fabrication of a functional film where this compound is a key initial ingredient.

Table 1: Performance of PEO-LiTFSI Composite Polymer Electrolyte with BMI-Br Additive

| Performance Metric | Value | Conditions | Source |

|---|---|---|---|

| Capacity Retention | 99.7% | After 300 cycles | x-mol.comresearchgate.net |

| Coulombic Efficiency | 99.5% | After 300 cycles | x-mol.com |

Nanomaterial Synthesis and Stabilization in this compound Media

Ionic liquids are widely recognized as effective media for the synthesis and stabilization of various nanomaterials due to their ability to dissolve a wide range of precursors and their role in controlling particle growth and preventing agglomeration.

The functionalization of carbon-based nanomaterials like graphene is critical for their application in composites and advanced electronics. Ionic liquids can serve as effective media for these processes. A patented method for producing functionalized graphenes explicitly includes this compound as a potential ionic liquid for the process. google.com The method describes using ionic liquids as a reaction medium to facilitate the chemical functionalization of graphene via electrochemical exfoliation of graphite (B72142) sheets. google.com This process can improve the solubility and processability of graphene, enabling better integration into polymer matrices or other substrates. google.com

Design of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the distinct properties of inorganic frameworks and organic components at the molecular level. The 1-Butyl-2,3-dimethylimidazolium cation has been used as the organic component in the synthesis of novel hybrid materials.

Research has shown the successful synthesis of two manganese halide hybrids using the 1-Butyl-2,3-dimethylimidazolium cation. scribd.com These materials feature crystal structures where the organic cation is integrated with an inorganic manganese halide framework. Such hybrids are of interest for their potential photoluminescent properties. scribd.com This application demonstrates the role of this compound as a precursor for the organic cation component in creating new functional hybrid materials.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | [Bdmim]Br or BMI-Br |

| 1-Butyl-2,3-dimethylimidazolium chloride | [Bdmim]Cl |

| 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide | BMI-TFSI |

| Poly(ethylene oxide) | PEO |

| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI |

| Lithium bromide | Li-Br |

| Lithium iron phosphate | LiFePO₄ |

| Zinc Aluminate | ZnAl₂O₄ |

| Acetonitrile | C₂H₃N |

Crystal Engineering and Supramolecular Frameworks

The solid-state structure of this compound is characterized by a well-defined crystalline arrangement, which has been elucidated through single-crystal X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P21/n. nih.gov This specific arrangement is crucial for understanding the material's physical properties and its potential in crystal engineering.

The conformation of the butyl group and the relative positioning of the ions are key factors in determining the packing efficiency and the resulting crystal morphology. Understanding these structural details is fundamental for the rational design of new materials with tailored properties based on the 1-butyl-2,3-dimethylimidazolium cation.

Crystallographic Data for this compound

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.588(2) |

| b (Å) | 11.789(1) |

| c (Å) | 10.737(2) |

| β (°) | 91.62(3) |

| Z | 4 |

Luminescence Properties of Hybrid Materials

While direct studies on the luminescence of hybrid materials specifically incorporating this compound are not extensively documented, the inherent photophysical properties of imidazolium-based ionic liquids suggest their potential in this area. Research on related imidazolium (B1220033) compounds provides insight into how these molecules can contribute to the luminescent characteristics of hybrid materials.

For instance, the confinement of imidazolium ionic liquids within a polymer matrix, such as polyvinyl chloride (PVC), has been shown to enhance fluorescence intensity significantly. In one study, a methylimidazolium chloride-PVC ionomer exhibited a four-fold increase in fluorescence intensity compared to the free ionic liquid. nih.gov This enhancement is attributed to the restriction of molecular motion upon confinement within the polymer chain. nih.gov The fluorescence observed was excitation-dependent, with a maximum emission at 430 nm when excited at 325 nm. nih.gov Furthermore, the fluorescence quantum yield and lifetime were notably affected by the hybridization. nih.gov

These findings suggest that incorporating this compound into a suitable host matrix, such as a polymer or inorganic framework, could lead to the development of novel luminescent hybrid materials. The interactions between the imidazolium cation and the host material can modulate the electronic states and influence the radiative decay pathways, potentially leading to materials with tailored emission properties for applications in sensing, imaging, and optoelectronics. The formation of poly[1-(2-propynyl)-3-methylimidazolium bromide] oligomers, which exhibit a strong increase in fluorescence intensity compared to their monomer, further underscores the potential for creating luminescent materials from imidazolium-based structures. rsc.org

Fluorescence Properties of a Related Imidazolium-PVC Ionomer

| Property | Value nih.gov |

|---|---|

| Maximum Emission Wavelength (λem) | 430 nm |

| Excitation Wavelength (λex) | 325 nm |

| Fluorescence Quantum Yield | 0.112 |

| Fluorescence Lifetime | 7.1 ns |

Responsive Materials and Smart Systems

This compound has been investigated as a key component in the development of responsive materials, particularly in the realm of smart systems like advanced batteries. Its role as a solid plasticizer in composite polymer electrolytes (CPEs) for lithium metal batteries highlights its potential in creating safer and more efficient energy storage devices. researchgate.net

In a notable application, this compound was utilized as an organic ionic plastic crystal (OIPC) in a polyethylene (B3416737) oxide (PEO)-based polymer electrolyte. researchgate.net When mixed with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), an anion exchange occurs, forming 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (BMI-TFSI), which acts as an ionic liquid, and lithium bromide (Li-Br), which serves as a salt. researchgate.net This in-situ formation of a composite electrolyte system imparts desirable properties to the material.

The resulting composite polymer electrolyte exhibits significant ionic conductivity, a wide electrochemical stability window, and flame retardancy. researchgate.net These characteristics are critical for the development of highly reliable and safe lithium metal batteries. The material's responsiveness is demonstrated by its ability to facilitate stable lithium plating and stripping over numerous cycles, which is a key challenge in the advancement of high-energy-density batteries. researchgate.net

Performance of a this compound-based Composite Polymer Electrolyte

| Parameter | Value researchgate.net |

|---|---|

| Ionic Conductivity (at 30 °C) | 2.34 x 10⁻³ S cm⁻¹ |

| Electrochemical Stability Window | up to 4.57 V |

| Initial Capacity (in LiFePO₄/Li cell at 60 °C, 1C) | 146.9 mAh g⁻¹ |

| Capacity Retention (after 300 cycles at 1C) | 99.7% |

| Coulombic Efficiency (after 300 cycles at 1C) | 99.5% |

Intermolecular Interactions and Solvation Chemistry

Hydrogen Bonding Interactions: Characterization and Influence on Properties

Hydrogen bonding is a defining feature of imidazolium-based ionic liquids, significantly influencing their structure and properties. In the 1-butyl-2,3-dimethylimidazolium cation, the substitution of the acidic proton at the C2 position with a methyl group alters the primary hydrogen bond donor sites compared to more common 1,3-dialkylimidazolium salts. However, hydrogen bonding still occurs, primarily involving the hydrogen atoms on the imidazolium (B1220033) ring (at the C4 and C5 positions) and those on the alkyl chains, which interact with the bromide anion.

Studies on the closely related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) show that the anion (Cl⁻) forms hydrogen bonds with the ring and alkyl C-H groups. acs.org Molecular dynamics simulations reveal that C-H···anion interactions are prevalent and angle-dependent, suggesting that a wider angular criterion than that used for conventional O-H···O bonds is appropriate for identifying these interactions in ionic liquids. acs.org For 1-butyl-2,3-dimethylimidazolium bromide, X-ray crystallography has identified close contacts between the bromide anion and hydrogen atoms of the cation, with interionic Br···H distances ranging from 2.733(1) to 2.903(1) Å, indicative of such hydrogen bonds. researchgate.net

The presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can modulate these interactions. In studies of the similar 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) ([BMMIM][BF4]) mixed with DMSO, it was found that hydrogen-bonding interactions are the primary cause of changes in the infrared spectra. researchgate.net These interactions preferentially involve the C4 and C5 hydrogens of the imidazolium ring and the hydrogens of the methyl group at the N3 position. researchgate.net The strength of these hydrogen bonds is electrostatic in nature. researchgate.net The addition of water as a co-solvent also leads to the formation of C-H···OH₂ hydrogen bonds, which compete with and modify the cation-anion interactions. nih.gov

Ion Pairing and Aggregation Phenomena in this compound

The formation of these aggregates is a key reason for the relatively high viscosity of ionic liquids. The conductivity of the pure IL is influenced by the extent of its dissociation into mobile ions. nih.gov In applications such as polymer electrolytes, [BMMIm]Br is mixed with a lithium salt like LiTFSI. This induces an anion exchange, forming BMI-TFSI and Li-Br, which alters the aggregation behavior and enhances ionic mobility and conductivity. researchgate.net The tendency to form aggregates is also affected by the presence of co-solvents, which can disrupt the ionic lattice. ua.pt

Solute-Solvent Interactions and Solvation Thermodynamics

The utility of [BMMIm]Br as a solvent is determined by its interactions with solute molecules and the thermodynamics of the solvation process.

When a solute is dissolved in an ionic liquid, the surrounding IL ions arrange themselves into solvation shells. Molecular dynamics simulations of related imidazolium ILs show that both the cation and the anion of the IL participate in solvating solutes. For example, in the dissolution of cellulose (B213188) in 1-butyl-3-methylimidazolium chloride, chloride anions form strong hydrogen bonds with the hydroxyl groups of the cellulose, occupying the first coordination shell. nih.gov The imidazolium cations also contribute through hydrogen bonding, collectively breaking the intermolecular bonds within the cellulose structure. nih.gov Similarly, when salts are dissolved in ILs, the anions and cations of the salt are surrounded by the IL's counter-ions, forming distinct solvation structures that can be probed by spectroscopic methods like Raman spectroscopy. researchgate.net For [BMMIm]Br, the bromide anion and the bulky [BMMIm]⁺ cation would create specific local environments around a solute molecule.

The properties of ionic liquids are highly sensitive to the presence of co-solvents and impurities like water. Even small amounts of water can significantly decrease viscosity and increase electrical conductivity. researchgate.net For the related 1-butyl-3-methylimidazolium bromide, adding water was found to weakly influence its density but had a substantial effect on viscosity and conductivity. researchgate.net Structural changes were observed at water concentrations of 5–8 wt%, where water molecules begin to disrupt the IL's ordered structure. researchgate.net At low concentrations, water tends to solvate the anions preferentially, but as the water content increases, water-water associations become more prevalent, leading to the formation of water clusters within the ionic liquid. ua.pt

The addition of organic co-solvents like DMSO also modifies the IL's properties. These co-solvents can compete for hydrogen bonding interactions with the IL ions, influencing solubility and reactivity. researchgate.netnih.gov Volumetric studies of [BMMIm]Br in aqueous solutions with amino acids have shown that the interactions are influenced by the hydrophobicity of the amino acid side chains, indicating complex mixing effects between the solute, the IL, and the water co-solvent. researchgate.net

| Property | Effect of Increasing Water Content | Reference |

|---|---|---|

| Viscosity | Decreases | researchgate.net |

| Electrical Conductivity | Increases | researchgate.net |

| Melting Point | Decreases | researchgate.net |

| Density | Weakly Influenced | researchgate.net |

Impact of Charge Distribution and Molecular Conformation on Bulk Behavior

The macroscopic properties of [BMMIm]Br are a direct consequence of its molecular-level features, specifically the distribution of charge within the cation and the conformational flexibility of its butyl chain. The positive charge in the [BMMIm]⁺ cation is not localized but distributed across the imidazolium ring and adjacent atoms. This delocalized charge influences the strength and directionality of electrostatic interactions and hydrogen bonds with the bromide anion and any surrounding solvent or solute molecules. researchgate.net

The n-butyl group attached to the nitrogen atom is flexible and can adopt several conformations. figshare.com Crystal structure analyses of various 1-butyl-2,3-dimethylimidazolium salts show that the butyl chain can exist in different conformers, such as trans-trans and gauche-trans. figshare.com The specific conformation is determined by a balance of intramolecular forces and intermolecular packing forces, including cation-anion hydrogen bonds and π-π stacking. figshare.comacs.org This conformational flexibility affects the packing efficiency of the ions, which in turn influences bulk properties like density and melting point. High-level ab initio calculations on the related [bmim]⁺ cation confirm that different rotamers have very similar energies, and the presence of a nearby anion can stabilize one conformation over another. acs.org

| Parameter | Observed Range | Conformation Type | Reference |

|---|---|---|---|

| C(α)–C(β) twist angle out of imidazole (B134444) plane | 57° to 90° | N/A | figshare.com |

| Torsion angle along C(α)–C(β) bond | 63° to 97° | gauche | figshare.com |

| 170° to 179° | trans | figshare.com |

Spectroscopic and Computational Probes for Solvation Mechanism Elucidation

A combination of spectroscopic techniques and computational modeling is essential for a detailed understanding of the complex interactions in [BMMIm]Br.

Spectroscopic Methods:

NMR Spectroscopy: ¹H NMR is used to study the changes in the chemical environment of the protons in the [BMMIm]⁺ cation upon interaction with solutes or co-solvents. Shifts in the proton signals can indicate changes in electron density due to interactions like hydrogen bonding. researchgate.netdocumentsdelivered.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques, including Attenuated Total Reflection Infrared (ATR-IR) and Raman, are powerful probes of intermolecular interactions. researchgate.netresearchgate.net Shifts in the vibrational frequencies of specific bonds, such as the C-H stretches in the imidazolium ring, provide direct evidence for the formation and strength of hydrogen bonds between the cation, anion, and solvent molecules. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the electronic environment of atoms and provide insights into cation-anion interactions and charge distribution. researchgate.net

Computational Methods:

Density Functional Theory (DFT): Quantum chemical calculations using DFT are employed to model the geometry, charge distribution, and interaction energies of ion pairs, aggregates, and solute-solvent complexes. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) can be used to predict and interpret UV-Visible spectra. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ionic liquid at the atomic level. They are used to investigate the structure of solvation shells, the dynamics of ion transport, and the collective behavior of the liquid. acs.orgnih.govnih.gov By combining MD with quantum mechanics (QM/MM methods), researchers can achieve a highly accurate description of solvation structures and ligand exchange processes. mdpi.com These simulations are crucial for interpreting experimental data and understanding phenomena that are difficult to observe directly. acs.org

Environmental and Sustainability Considerations in Academic Research

Recyclability and Reusability Studies of 1-Butyl-2,3-dimethylimidazolium bromide in Chemical Processes

A significant advantage attributed to ionic liquids like this compound is their potential for recycling and reuse, which can minimize waste and improve process economics. Research has demonstrated this potential in various applications.

In the realm of catalysis, the immobilization of catalysts within an ionic liquid phase is a common strategy that facilitates easy separation and reuse. Studies involving 1-butyl-3-methylimidazolium bromide ([Bmim]Br), a closely related compound, have shown that it can be an effective medium for catalyst recycling. For instance, in the synthesis of 2-aminochromene derivatives, the ionic liquid was recovered and reused for subsequent reactions. researchgate.net Similarly, when 1-butyl-3-methylimidazolium bromide was functionalized onto zeolites (designated as [BMIM]Br/NaY) for the conversion of carbohydrates into platform chemicals, the catalytic system demonstrated good recycling stability. rsc.org

The reusability of the ionic liquid itself, even when it participates in a reaction or functions as a component in a device, is a key aspect of its sustainability. In the context of energy storage, composite polymer electrolytes containing this compound (BMI-Br) have been developed for lithium metal batteries. researchgate.netiaea.org These batteries have shown high capacity retention and coulombic efficiency over hundreds of cycles, indicating the stable and reusable nature of the ionic liquid component within the battery's operational life. researchgate.netiaea.org For example, a battery with a composite electrolyte containing 10% BMI-Br demonstrated 99.7% capacity retention after 300 cycles. researchgate.netiaea.org

The following table summarizes research findings on the recyclability and reusability of this compound and its close analogs.

Table 1: Recyclability and Reusability Data

| Application | Ionic Liquid System | Recycling/Reusability Finding | Reference |

|---|---|---|---|

| Carbohydrate Conversion | [BMIM]Br functionalized on NaY zeolite | The catalyst system showed good recycling stability for the production of 5-HMF and furfural. | rsc.org |

| Synthesis of 2-aminochromene | [Bmim]Br as reaction media | The recycled ionic liquid was reused for subsequent reaction runs under similar conditions. | researchgate.net |

| Lithium Metal Batteries | PEO-based polymer electrolyte with BMI-Br | Demonstrated 99.7% capacity retention after 300 cycles at 1C, indicating the stability and reusability of the electrolyte component. | researchgate.netiaea.org |

| Lipase-catalyzed transesterification | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) ([bdmim]BF4) | The lipase (B570770) enzyme could be reused for 10 cycles while maintaining high reactivity and perfect enantioselectivity. | researchgate.net |

Development of More Sustainable Synthesis Routes and Practices

The conventional synthesis of this compound is a quaternization reaction, conveniently achieved by reacting 1,2-dimethylimidazole (B154445) with 1-bromobutane (B133212). researchgate.netznaturforsch.com While straightforward, this method can require extended reaction times, sometimes up to 20-24 hours, to achieve high yields. znaturforsch.comgoogle.com

To align with green chemistry principles, research has focused on developing more sustainable synthesis routes. These "greener" methods aim to reduce energy consumption, minimize or eliminate the use of hazardous solvents, and improve reaction efficiency.

Ultrasound-assisted synthesis has emerged as a promising alternative. The use of ultrasound irradiation can dramatically reduce reaction times and often leads to higher yields with smaller amounts of solvent. researchgate.netnih.gov For some ionic liquids, ultrasound can shorten the preparation time from hours or days to just minutes. nih.gov This technique is considered more environmentally friendly due to its energy efficiency and reduced solvent requirements. nih.gov

Solvent-free synthesis in microreactors represents another significant advancement. A study on the continuous, solvent-free, high-temperature synthesis of 1-butyl-3-methylimidazolium bromide in a microreactor demonstrated the feasibility of producing the ionic liquid with a very high space-time yield (up to 506 kgs/liter-day), far exceeding conventional batch synthesis. psu.edu This method avoids the need for solvents to control the exothermic reaction, which also simplifies product purification. psu.edu

The table below compares different synthesis routes for imidazolium-based ionic liquids, highlighting the move towards more sustainable practices.

Table 2: Comparison of Synthesis Routes

| Synthesis Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Reaction of 1,2-dimethylimidazole and 1-bromobutane; may use a solvent; reaction times of several hours to days. | Simple, well-established procedure. | Long reaction times, potential use of volatile organic solvents. | researchgate.netznaturforsch.comgoogle.com |

| Ultrasound-Assisted Synthesis | Ultrasound irradiation, often solvent-free or with reduced solvent. | Significant reduction in reaction time, increased yields, energy efficient. | Requires specialized ultrasound equipment. | researchgate.netnih.govnih.gov |

| Microreactor Synthesis | Continuous flow, solvent-free, high temperature (e.g., 120°C). | High space-time yield, excellent heat transfer, enhanced safety, no solvent needed. | Requires microreactor setup, potential for channel clogging. | psu.edu |

| Direct Synthesis with Orthoesters | Alkylation of imidazole (B134444) with an orthoester in the presence of an acid. | Can produce halide-free ionic liquids directly, avoiding halide impurities. | Uses orthoesters as alkylating agents. | rsc.org |

Comparative Studies with Traditional Organic Solvents for Green Chemistry Metrics

While properties like non-volatility and recyclability suggest that ionic liquids are "green," a comprehensive assessment requires a life cycle perspective and the application of established green chemistry metrics. These metrics quantify the environmental performance of a chemical process beyond just the reaction yield.

Key metrics include:

Atom Economy: A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.eduprimescholars.com

E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is better.

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, process aids) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Life Cycle Assessment (LCA) is a more holistic framework that evaluates the environmental impacts of a product or process from "cradle to grave," including raw material extraction, synthesis, use, and disposal or recycling. worktribe.com

The following table presents a conceptual comparison based on the findings of the LCA study comparing [Bmim]Br and toluene.

Table 3: Comparative Environmental Impact Profile ([Bmim]Br vs. Toluene)

| Impact Category | Finding for [Bmim]Br Process vs. Toluene Process | Reasoning | Reference |

|---|---|---|---|

| Ecotoxicity Potential | Higher | The synthesis and purification steps for the ionic liquid can be complex, requiring significant material and energy inputs, leading to more waste and emissions over its life cycle. | worktribe.comresearchgate.net |

| Overall Environmental Impact (LCA) | Higher | The energy and materials required for the multi-step synthesis of the ionic liquid outweigh the benefits of its use in this specific application compared to the established process with toluene. | worktribe.comresearchgate.netresearchgate.net |

| Workplace Safety (Volatility) | Lower Hazard | Ionic liquids have negligible vapor pressure, reducing worker exposure to harmful volatile organic compounds (VOCs). | General property |

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Material Design and Property Prediction

The vast number of potential ionic liquids, created by combining different cations and anions, makes experimental screening a time-consuming and costly endeavor. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this extensive chemical space and accelerate the discovery of new materials based on the 1-Butyl-2,3-dimethylimidazolium ([Bdmim]⁺) cation.

Future research will increasingly focus on developing robust quantitative structure-property relationship (QSPR) models for [Bdmim]⁺-based ionic liquids. researchgate.nethep.com.cn These models use molecular descriptors—such as molecular weight, critical properties, and structural features—as inputs to predict key thermophysical properties like melting point, viscosity, density, and conductivity. acs.orgmdpi.com By training algorithms like artificial neural networks (ANNs), support vector machines (SVMs), and random forests on existing experimental data, researchers can create predictive tools with high accuracy. researchgate.netacs.orgrsc.org For instance, a deep-learning model has successfully predicted the melting points of various ionic liquids with a high R² score of 0.90, demonstrating the power of this approach. mdpi.com

A significant opportunity lies in using ML to design novel functional materials incorporating [Bdmim]Br. By correlating the structural features of the [Bdmim]⁺ cation and various anions with performance metrics in specific applications (e.g., CO₂ solubility, electrochemical stability), ML models can identify the most promising new combinations. hep.com.cnacs.org This data-driven approach minimizes trial-and-error experimentation and guides synthetic efforts toward materials with optimized properties, such as electrolytes with superior ionic conductivity for next-generation batteries or solvents with enhanced capacity for CO₂ capture. rsc.orgacs.org The development of extensive, high-quality databases of ionic liquid properties is crucial for training these AI models and ensuring their predictive power. researchgate.net

Exploration of Novel Reaction Spaces and Catalytic Mechanisms

The unique chemical environment provided by 1-Butyl-2,3-dimethylimidazolium bromide offers fertile ground for exploring new catalytic reactions. Imidazolium (B1220033) salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. The C2-methyl group in [Bdmim]Br, as opposed to the acidic C2-proton in the more common 1,3-dialkylimidazolium salts, alters its catalytic potential, opening up different mechanistic pathways that are yet to be fully explored.

Future work will likely focus on leveraging [Bdmim]Br in catalytic systems where it can act as a solvent, catalyst support, or catalyst modifier. rsc.org One promising area is the development of Supported Ionic Liquid Phase (SILP) materials. acs.org In this approach, a thin layer of [Bdmim]Br is immobilized on a solid support (e.g., activated carbon, silica, or zeolites), creating a high-surface-area material that can stabilize metallic nanoparticles or organocatalysts. acs.orgrsc.org This technique enhances catalyst stability and performance, particularly in aqueous-phase reactions like CO₂ hydrogenation, and facilitates the transition from batch to continuous flow processes. rsc.orgacs.org